molecular formula C28H22N6O3 B2370850 N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide CAS No. 1112023-91-2

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2370850
CAS No.: 1112023-91-2
M. Wt: 490.523
InChI Key: LUJJLDHLHQOSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted with a 1,3-benzodioxole moiety at position 3. The oxadiazole ring is connected via a methylthio (-SCH2-) linker to a para-substituted phenyl group bearing a 2,2-dimethylpropanamide (pivalamide) group. Synthesis likely involves multi-step protocols similar to those in , such as cyclization of hydrazides with carbon disulfide (CS2) under basic conditions to form the oxadiazole ring, followed by thioether formation via nucleophilic substitution .

Properties

IUPAC Name

N-benzyl-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N6O3/c35-23(29-15-19-9-3-1-4-10-19)16-34-22-14-8-7-13-21(22)25-26(34)28(36)33(18-30-25)17-24-31-27(32-37-24)20-11-5-2-6-12-20/h1-14,18H,15-17H2,(H,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJJLDHLHQOSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound features a unique structural framework that combines oxadiazole and benzodioxole moieties, which are known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. Notable findings include:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. In vitro studies have shown that the compound's IC50 values are comparable to those of established chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity Results

CompoundCell LineIC50 (mM)Comparison
This compoundA5490.125 ± 0.020Similar to cisplatin
This compoundC60.137 ± 0.015Similar to cisplatin

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are critical enzymes involved in tumor progression through processes such as angiogenesis and tissue invasion. Molecular docking studies suggest that the compound binds effectively to the active site of MMP-9, indicating a potential pathway for therapeutic intervention in cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antitumor Activity : A study reported that derivatives similar to this compound exhibited comparable cytotoxicity to cisplatin against C6 cell lines with IC50 values ranging from 0.128 mM to 0.157 mM. This suggests that modifications in the oxadiazole structure can enhance anticancer activity .
  • Selectivity : Importantly, these compounds demonstrated selectivity towards cancer cells without significant toxicity towards normal cells such as NIH/3T3 mouse embryonic fibroblast cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Scientific Research Applications

The compound N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to illustrate its potential uses.

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit promising anticancer properties. The presence of the benzodioxole group may enhance this activity due to its ability to interact with DNA and inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is noteworthy. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

There is emerging evidence suggesting that benzodioxole derivatives may possess neuroprotective properties. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveProtection against oxidative stress
AntimicrobialActivity against Gram-positive bacteria

Case Study: Anticancer Mechanism

In a study focusing on similar oxadiazole derivatives, researchers demonstrated that these compounds could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study: Anti-inflammatory Effects

A comparative analysis revealed that compounds structurally similar to this compound significantly reduced inflammation markers in animal models of arthritis when administered over a four-week period.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

a. 1,3,4-Thiadiazole Analogs

  • The ethoxyphenyl group enhances electron-donating effects compared to benzodioxole, possibly affecting receptor binding .
  • N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide ():
    The dimethoxyphenyl group introduces steric bulk and hydrogen-bonding capacity, while the phenylacetamide side chain differs from pivalamide in solubility and metabolic stability .

b. Oxadiazole Derivatives

  • The chlorobenzylidene group enhances electrophilicity, contrasting with the benzodioxole’s electron-rich nature .
Substituent Variations
  • Linker Modifications :
    • The methylthio (-SCH2-) linker in the target compound differs from ether (-O-) or amine (-NH-) linkers seen in analogs (e.g., ’s sulfanylidene group). Thioethers generally exhibit higher lipophilicity and oxidative stability than ethers .
  • Aromatic Substituents :
    • Benzodioxole (target) vs. 4-ethoxyphenyl (): Benzodioxole’s fused oxygen ring may improve π-π stacking interactions, whereas ethoxy groups offer simpler synthetic accessibility .
    • Fluorophenyl and trifluoromethyl groups (): These substituents enhance metabolic resistance and electronegativity but reduce solubility compared to benzodioxole .
Physicochemical Comparison
Property Target Compound N-[5-(4-Ethoxyphenyl)-thiadiazol] () N-[5-(2,4-Dimethoxyphenyl)-thiadiazol] ()
Molecular Weight ~415.45 g/mol (C20H19N3O4S) 305.4 g/mol 379.4 g/mol
LogP (Predicted) ~3.5 (benzodioxole + thioether) ~2.8 (ethoxy group) ~3.1 (dimethoxy groups)
Hydrogen Bond Acceptors 6 3 5
Key Functional Groups Benzodioxole, oxadiazole, pivalamide Thiadiazole, ethoxyphenyl, pivalamide Thiadiazole, dimethoxyphenyl, phenylacetamide
Anticancer Activity
  • Thiazole and thiadiazole derivatives () showed IC50 values of 1.61–1.98 µg/mL against HepG-2 cells, attributed to electron-withdrawing substituents enhancing DNA intercalation . The target compound’s benzodioxole may similarly modulate topoisomerase inhibition.
  • SAR Note: Pivalamide groups (as in the target compound) improve metabolic stability compared to smaller acyl groups (e.g., acetamide in ) .
Antimicrobial and Antifungal Potential
  • Thiadiazoles with halogenated aryl groups () exhibit fungicidal activity due to increased membrane permeability. The benzodioxole’s oxygen atoms may mimic these effects via hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.